molecular formula C11H17N5 B1429621 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1415719-57-1

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B1429621
M. Wt: 219.29 g/mol
InChI Key: WRPUHZIPUVTLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

Compounds related to 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have been studied for their potential antitumor, antifungal, and antibacterial properties. Pyrazole derivatives have shown biological activity against breast cancer and various microbes, highlighting their potential in pharmaceutical applications (Titi et al., 2020).

Anticancer Agents

Several pyrazole derivatives have demonstrated higher anticancer activity compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity (Hafez et al., 2016).

Cytotoxic Properties

Pyrazole-based compounds have been examined for their cytotoxic properties in vitro on various tumor cell lines, revealing significant cytotoxic activity. This suggests their potential use in cancer therapy (Kodadi et al., 2007).

Polymerization Catalysts

Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing potential in polymer chemistry. The resulting polymers have moderate molecular weights and varied polydispersity indices, indicating their utility in material sciences (Matiwane et al., 2020).

Corrosion Inhibition

Bipyrazolic-type organic compounds have been theoretically studied for their potential as corrosion inhibitors. Their effectiveness and reactive sites were analyzed, showing agreement with experimental data and highlighting their applicability in corrosion prevention (Wang et al., 2006).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


I hope this general guide is helpful. If you have a different compound or a specific question about “1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine”, feel free to ask!


properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-4-15-6-10(9(3)14-15)7-16-11(12)5-8(2)13-16/h5-6H,4,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUHZIPUVTLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.